molecular formula C32H43NO12 B10837259 (E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol CAS No. 171277-07-9

(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol

Cat. No.: B10837259
CAS No.: 171277-07-9
M. Wt: 633.7 g/mol
InChI Key: SZSMNSNVWDKMMN-LVEZLNDCSA-N
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Description

JTH-601 is a chemical compound known for its role as an antagonist of the alpha 1 adrenergic receptor. This receptor is involved in various physiological processes, including the regulation of vascular tone and smooth muscle contraction. JTH-601 has been studied for its potential therapeutic applications, particularly in the treatment of conditions such as benign prostatic hyperplasia and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTH-601 involves several key steps. The starting materials typically include 4-hydroxy-2-isopropyl-5-methylphenol and 2-(4-hydroxy-2-isopropyl-5-methylphenoxy)ethylamine. These compounds undergo a series of reactions, including methylation, etherification, and amination, to form the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of JTH-601 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

JTH-601 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of JTH-601 can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

JTH-601 has been extensively studied for its scientific research applications, including:

Mechanism of Action

JTH-601 exerts its effects by binding to the alpha 1 adrenergic receptor, thereby blocking the action of endogenous agonists such as norepinephrine. This inhibition leads to the relaxation of smooth muscle and a reduction in vascular tone. The molecular targets involved include the alpha 1 adrenergic receptor subtypes, particularly the alpha 1L and alpha 1A subtypes. The pathways affected by JTH-601 include the inhibition of calcium influx and the reduction of intracellular calcium levels, which are crucial for muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JTH-601

JTH-601 is unique in its high selectivity for the alpha 1L adrenergic receptor subtype, which is predominantly found in the prostate. This selectivity makes it particularly effective in treating conditions like benign prostatic hyperplasia with fewer side effects compared to other alpha 1 adrenergic receptor antagonists. Additionally, JTH-601 has shown a higher affinity for the human prostate than for human arteries, indicating its potential for targeted therapeutic applications .

Properties

CAS No.

171277-07-9

Molecular Formula

C32H43NO12

Molecular Weight

633.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol

InChI

InChI=1S/C24H35NO4.2C4H4O4/c1-14(2)19-12-21(26)15(3)11-22(19)29-10-9-25(7)13-20-18(6)23(27)16(4)17(5)24(20)28-8;2*5-3(6)1-2-4(7)8/h11-12,14,26-27H,9-10,13H2,1-8H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

SZSMNSNVWDKMMN-LVEZLNDCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(CC2=C(C(=C(C(=C2C)O)C)C)OC)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CC2=C(C(=C(C(=C2C)O)C)C)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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